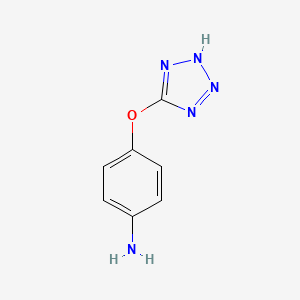

4-(1H-Tetrazol-5-yloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2H-tetrazol-5-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-1-3-6(4-2-5)13-7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRUSFOAGBAPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650907 | |

| Record name | 4-[(2H-Tetrazol-5-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467226-44-4 | |

| Record name | 4-[(2H-Tetrazol-5-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1H-Tetrazol-5-yloxy)aniline CAS 467226-44-4 characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Tetrazol-5-yloxy)aniline (CAS 467226-44-4)

Abstract

This compound is a heterocyclic compound featuring a tetrazole ring linked to an aniline moiety via an ether bond. The tetrazole group is a well-recognized bioisostere for the carboxylic acid functional group, making this and related compounds valuable scaffolds in medicinal chemistry and drug discovery.[1] Their unique electronic and structural properties, including metabolic stability and the ability to participate in hydrogen bonding, drive their application in developing novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers, chemists, and professionals in drug development.

Introduction: Significance and Rationale

The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern pharmaceutical research. Among these, tetrazole derivatives have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[3][4][5][6] The compound this compound (Figure 1) combines the key pharmacophoric features of an aniline group—a versatile synthetic handle—with a 5-oxytetrazole ring.

-

Aniline Moiety: Provides a primary amine that can be readily functionalized, serving as a critical building block for creating libraries of more complex molecules for structure-activity relationship (SAR) studies.

-

Tetrazole Moiety: As a non-classical bioisostere of a carboxylic acid, it offers similar acidity (pKa ≈ 4.5-5.0) but with improved metabolic stability and bioavailability.[2] Its planar, aromatic structure and multiple nitrogen atoms allow it to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites.[7]

A thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological evaluations. This guide establishes a self-validating framework for its synthesis and analytical confirmation.

Caption: Structure of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of aryloxy tetrazoles is commonly achieved by reacting a phenol with a suitable cyanogen halide followed by cycloaddition with an azide source.[3] This established methodology provides a reliable route to this compound starting from the commercially available 4-aminophenol.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Rationale: This two-step, one-pot synthesis is efficient and avoids the isolation of the potentially unstable cyanate intermediate. The use of an acetone/water solvent system facilitates the reaction of both the organic and inorganic reagents.[3]

Materials:

-

4-Aminophenol

-

Cyanogen Bromide (CNBr) - Caution: Highly Toxic

-

Sodium Azide (NaN₃) - Caution: Highly Toxic and Explosive

-

Acetone

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminophenol (1 eq.) in a 1:1 mixture of acetone and water. Cool the solution to 0-5 °C in an ice bath.

-

Cyanation: Slowly add a solution of cyanogen bromide (1.1 eq.) in acetone to the cooled reaction mixture over 30 minutes. Perform this step in a well-ventilated fume hood. Stir the mixture at 0-5 °C for an additional 2 hours.

-

Cycloaddition: Add sodium azide (1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 60-70 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 Ethyl Acetate:Hexane mobile phase.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a solid. Dry the product under vacuum.

Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following section details the expected outcomes from standard analytical techniques.

Physicochemical Properties

| Property | Expected Value | Source/Method |

| Molecular Formula | C₇H₇N₅O | Calculated |

| Molecular Weight | 177.16 g/mol | Calculated[8] |

| Appearance | Off-white to light yellow solid | Typical for this class of compounds[2] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; slightly soluble in water. | Predicted based on structure[9] |

| Melting Point | >150 °C (with decomposition) | Tetrazoles often have high melting points and can decompose upon heating. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR (Proton NMR)

-

Rationale: Provides information on the number of different types of protons and their connectivity. The aniline and tetrazole protons have characteristic chemical shifts.

-

Expected Spectrum:

-

δ ~15.0-16.0 ppm (very broad singlet, 1H): This peak is characteristic of the acidic N-H proton on the tetrazole ring.[10] Its broadness is due to quadrupole broadening and chemical exchange. This peak will disappear upon D₂O exchange.

-

δ ~6.8-7.2 ppm (multiplet or two doublets, 4H): These signals correspond to the aromatic protons of the aniline ring. Due to the ether linkage and the amino group, an AA'BB' splitting pattern is expected, appearing as two distinct doublets (J ≈ 8-9 Hz).

-

δ ~5.0-5.5 ppm (broad singlet, 2H): This signal corresponds to the protons of the primary amine (-NH₂). This peak will also disappear upon D₂O exchange.

-

¹³C NMR (Carbon NMR)

-

Rationale: Identifies all unique carbon atoms in the molecule.

-

Expected Spectrum:

-

δ ~155-160 ppm: The carbon atom of the tetrazole ring (C5).

-

δ ~140-150 ppm: Two aromatic carbons: the one bonded to the ether oxygen (C-O) and the one bonded to the amino group (C-N).

-

δ ~115-125 ppm: The remaining two sets of equivalent aromatic carbons.

-

| Assignment | Expected ¹H NMR Shift (ppm, DMSO-d₆) | Expected ¹³C NMR Shift (ppm, DMSO-d₆) |

| Tetrazole C-5 | - | ~155-160 |

| Tetrazole N-H | ~15.0-16.0 (br s, 1H) | - |

| Aromatic C-O | - | ~145-150 |

| Aromatic C-N | - | ~140-145 |

| Aromatic C-H (ortho to -O) | ~7.1-7.2 (d, 2H) | ~120-125 |

| Aromatic C-H (ortho to -NH₂) | ~6.8-6.9 (d, 2H) | ~115-120 |

| Aniline -NH₂ | ~5.0-5.5 (br s, 2H) | - |

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. A key confirmation is the absence of the starting material's phenolic -OH stretch and the presence of tetrazole and aniline-specific bands.

-

Expected Data (KBr Pellet):

-

3450-3300 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine (-NH₂).

-

3200-2500 cm⁻¹ (broad): Characteristic broad absorption due to the N-H stretching of the tetrazole ring, often with multiple sub-peaks.[11][12]

-

~1620 cm⁻¹: N-H scissoring (bending) vibration of the amino group.

-

~1590, 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1240 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching.

-

1100-1000 cm⁻¹: Tetrazole ring breathing and C-N stretching vibrations.[13]

-

Mass Spectrometry (MS)

-

Rationale: Provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

Expected Data (ESI-MS):

-

Positive Mode ([M+H]⁺): The protonated molecular ion should be observed at m/z 178.07 . A characteristic fragmentation pathway for 5-substituted tetrazoles in positive mode is the loss of hydrazoic acid (HN₃, 43 Da), which would yield a fragment at m/z 135.[14]

-

Negative Mode ([M-H]⁻): The deprotonated molecular ion should be observed at m/z 176.06 . The most common fragmentation pathway in negative mode is the loss of a neutral nitrogen molecule (N₂, 28 Da), resulting in a major fragment ion at m/z 148.[14]

-

| Adduct/Fragment | Ionization Mode | Expected m/z |

| [M+H]⁺ | Positive ESI | 178.07 |

| [M+Na]⁺ | Positive ESI | 200.05 |

| [M-H]⁻ | Negative ESI | 176.06 |

| [M-H-N₂]⁻ | Negative ESI | 148.06 |

Analytical Characterization Workflow

A systematic workflow ensures all necessary data is collected for complete and verifiable characterization.

Caption: A logical workflow for the analytical characterization.

Conclusion

This guide outlines a robust and scientifically grounded approach to the synthesis and comprehensive characterization of this compound. By following the detailed protocols for synthesis, purification, and multi-technique spectroscopic analysis (NMR, IR, MS), researchers can confidently verify the structure and purity of this valuable chemical scaffold. The provided expected data, based on established principles of tetrazole and aniline chemistry, serves as a reliable benchmark for experimental results. The successful characterization of this compound is a critical first step, enabling its use in the rational design and development of novel drug candidates and advanced materials.

References

-

Tetrazole ethers from lignin model phenols: synthesis, crystal structures, and photostability. Canadian Science Publishing. Available at: [Link]

-

Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Available at: [Link]

-

Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. Available at: [Link]

-

Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Available at: [Link]

-

Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link]

-

Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available at: [Link]

-

This compound (C7H7N5O). PubChemLite. Available at: [Link]

-

Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]

-

4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central (PMC). Available at: [Link]

- Process for the synthesis of tetrazoles. Google Patents.

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Sabinet. Available at: [Link]

-

4-(1H-Tetrazol-5-yl)-1H-indole. PubMed Central (PMC). Available at: [Link]

-

X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. ResearchGate. Available at: [Link]

-

X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Growing Science. Available at: [Link]

-

Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... ResearchGate. Available at: [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

-

1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. ResearchGate. Available at: [Link]

-

4-(1H-Tetrazol-5-yl)-1H-indole. ResearchGate. Available at: [Link]

Sources

- 1. 4-(1H-tetrazol-5-yl)aniline | 46047-18-1 | Benchchem [benchchem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound DiscoveryCPR 467226-44-4 [sigmaaldrich.com]

- 9. 4-(1H-Tetrazol-5-yl)aniline, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. lifesciencesite.com [lifesciencesite.com]

Spectroscopic Characterization of 4-(1H-Tetrazol-5-yloxy)aniline: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth analysis of the spectroscopic data for 4-(1H-Tetrazol-5-yloxy)aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for its advancement in research, and this document outlines the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols and interpretations presented herein are synthesized from established methodologies for analogous tetrazole and aniline derivatives, ensuring a scientifically grounded and practical resource for researchers.

The molecule this compound (C₇H₇N₅O) possesses a unique combination of a tetrazole ring, known for its bioisosteric resemblance to carboxylic acids, and an aniline moiety, a common pharmacophore.[1][2] This structure suggests potential applications in various therapeutic areas, making its unambiguous characterization a critical step in any research endeavor.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the connectivity of the aromatic and heterocyclic rings.

The following tables summarize the predicted chemical shifts for this compound, based on data from analogous compounds and spectral databases.[4][5][6] The numbering convention used for assignment is illustrated in the molecular structure diagram below.

Molecular Structure for NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~15.5 - 16.5 | br s | 1H | N5-H (Tetrazole) | The acidic proton of the tetrazole ring is expected to be highly deshielded and may appear as a broad singlet. Its chemical shift can be concentration and temperature dependent.[1] |

| ~6.9 - 7.1 | d | 2H | H -3, H -5 | These protons are ortho to the electron-donating ether-linked tetrazole group and are expected to be shielded, appearing upfield as a doublet. |

| ~6.6 - 6.8 | d | 2H | H -2, H -6 | These protons are meta to the ether group and ortho to the amino group, leading to a characteristic doublet in the aromatic region. |

| ~5.0 - 5.5 | br s | 2H | NH₂ (Aniline) | The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift can vary with solvent and concentration due to hydrogen bonding. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~155 - 160 | C -7 (Tetrazole) | The carbon of the tetrazole ring is significantly deshielded due to the attachment of four nitrogen atoms.[1] |

| ~145 - 150 | C -4 | This carbon is attached to the electron-donating amino group, resulting in a downfield shift. |

| ~140 - 145 | C -1 | The carbon atom directly bonded to the ether oxygen is expected to be deshielded. |

| ~120 - 125 | C -2, C -6 | These carbons are ortho to the amino group and are expected to have similar chemical shifts. |

| ~114 - 118 | C -3, C -5 | These carbons are meta to the amino group and ortho to the ether linkage, resulting in a characteristic upfield shift. |

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable NH protons of the tetrazole and aniline groups.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 18 ppm to ensure all signals, including the acidic tetrazole proton, are observed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this molecule.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The vibrational frequencies of the bonds provide a molecular fingerprint.

The following table details the expected IR absorption bands for the primary functional groups in the molecule.[6][7]

Table 3: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Insights |

| 3400 - 3200 | Medium | N-H (Aniline) | Symmetric & Asymmetric Stretch | The presence of two bands in this region is characteristic of a primary amine. |

| 3150 - 3000 | Broad | N-H (Tetrazole) | Stretch | The N-H stretch of the tetrazole ring is often broad due to hydrogen bonding. |

| 3100 - 3000 | Medium | C-H (Aromatic) | Stretch | These absorptions confirm the presence of the aromatic ring. |

| 1620 - 1580 | Strong | C=C (Aromatic) | Stretch | Strong absorptions in this region are characteristic of the phenyl ring. |

| 1600 - 1500 | Medium | C=N (Tetrazole) | Stretch | This band is indicative of the carbon-nitrogen double bonds within the tetrazole ring. |

| 1400 - 1300 | Medium | N=N (Tetrazole) | Stretch | The nitrogen-nitrogen double bond stretch is another key indicator of the tetrazole moiety. |

| 1250 - 1200 | Strong | C-O (Aryl Ether) | Asymmetric Stretch | The strong absorption in this region is a key diagnostic for the aryl-ether linkage. |

| 1100 - 1000 | Medium | C-N (Aniline) | Stretch | This absorption corresponds to the stretching of the carbon-nitrogen single bond of the aniline group. |

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Table 4: Predicted ESI-MS Data

| m/z (amu) | Ion Species | Insights |

| 178.0723 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the positive ion mode. The exact mass (C₇H₈N₅O⁺) serves to confirm the elemental composition.[8] |

| 200.0543 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS and can further confirm the molecular weight.[8] |

| 150.0662 | [M+H-N₂]⁺ | A characteristic fragmentation pathway for tetrazoles is the loss of a neutral nitrogen molecule (28 Da), which would provide strong evidence for the presence of the tetrazole ring. |

| 108.0597 | [C₆H₆NO]⁺ | This fragment could arise from the cleavage of the ether bond, resulting in the 4-aminophenoxy cation. |

Predicted Fragmentation Pathway

Caption: A simplified diagram of the predicted major fragmentation pathways for protonated this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the protonated molecular ion (m/z 178.07) to induce fragmentation and confirm the proposed fragmentation pathways.

-

-

Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements to confirm the elemental composition of the parent ion and its fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, derived from established principles and analysis of related structures, offer a reliable benchmark for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling the unambiguous characterization of this promising molecule for its progression in drug discovery and development pipelines.

References

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. 4-(1H-tetrazol-5-yl)aniline | 46047-18-1 | Benchchem [benchchem.com]

- 3. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

- 4. mdpi.com [mdpi.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

- 8. PubChemLite - this compound (C7H7N5O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(1H-Tetrazol-5-yloxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, conformation, and physicochemical properties of 4-(1H-Tetrazol-5-yloxy)aniline. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and computational studies to present a robust predictive model of its characteristics. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique attributes of the tetrazole-ether-aniline scaffold. Key sections include a detailed examination of its molecular geometry, conformational preferences, a proposed synthetic route, and a discussion of its potential as a pharmacophore in medicinal chemistry.

Introduction: The Significance of the Tetrazole-Ether-Aniline Scaffold

The tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability and bioavailability.[1][2] The linkage of a tetrazole to an aniline moiety via an ether bridge, as seen in this compound, creates a scaffold with significant potential for drug design. The aniline portion offers a versatile handle for further chemical modifications, making it an attractive starting point for the synthesis of compound libraries.[3] This guide will delve into the foundational structural aspects of this promising molecule.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by three key components: a 1H-tetrazole ring, an ether linkage, and a para-substituted aniline ring.

Tautomeric Forms and Stability

The 1H-tetrazole ring can exist in two tautomeric forms: 1H and 2H. Computational studies on analogous 5-aryloxy-(1H)-tetrazoles have demonstrated that the N1-H tautomer is the more stable form in both the solid and gas phases.[4][5] This preference is a critical consideration for understanding its hydrogen bonding capabilities and interactions with biological targets.

Predicted Molecular Geometry and Dihedral Angles

While a crystal structure for this compound is not publicly available, X-ray diffraction data from structurally similar compounds, such as 5-(2,6-dimethylphenoxy)-(1H)-tetrazole, provide valuable insights.[4][5] In these analogues, the tetrazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of approximately 95.5°.[5] This significant twist is attributed to the steric hindrance and electronic repulsion between the two ring systems. A similar perpendicular arrangement is predicted for this compound.

The aniline and tetrazole rings themselves are expected to be largely planar. However, the ether linkage introduces a degree of conformational flexibility. The C-O-C bond angle is anticipated to be in the range of 118-120°, typical for diaryl ethers.

| Parameter | Predicted Value | Basis of Prediction |

| Tautomeric Form | N1-H (more stable) | DFT calculations on 5-aryloxy-(1H)-tetrazoles[4][5] |

| Dihedral Angle (Tetrazole-Aniline) | ~90-95° | X-ray crystallography of analogous compounds[5] |

| C-O-C Bond Angle | ~118-120° | General principles of organic chemistry |

Synthesis and Characterization

A plausible and efficient synthetic route to this compound can be adapted from established methods for the synthesis of 5-substituted tetrazoles.[6][7]

Proposed Synthetic Protocol

The synthesis would likely proceed via a [3+2] cycloaddition reaction between a nitrile precursor and an azide.

Step 1: Synthesis of 4-cyanophenol. This can be achieved from 4-aminophenol via a Sandmeyer reaction.

Step 2: Etherification. The 4-cyanophenol can be reacted with a suitable protected aniline derivative to form the ether linkage.

Step 3: Cycloaddition to form the tetrazole ring. The nitrile group of the ether intermediate is then reacted with sodium azide, often in the presence of a Lewis acid catalyst, to form the tetrazole ring.[6]

Step 4: Deprotection. If a protecting group was used on the aniline nitrogen, it would be removed in the final step.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. EP0638561B1 - Process for the production of 1-substituted-5(4H)-tetrazolinones - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-Tetrazol-5-yloxy)aniline

Abstract

The physicochemical properties of a drug candidate, specifically its aqueous solubility and chemical stability, are paramount to its success, influencing everything from formulation to bioavailability and shelf-life. This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility and stability of 4-(1H-Tetrazol-5-yloxy)aniline (CAS 467226-44-4), a heterocyclic compound featuring a tetrazole, an ether linkage, and an aniline moiety. Due to its ionizable nature, this compound is expected to exhibit pH-dependent solubility and multiple potential degradation pathways. This document details the underlying scientific principles and provides actionable, step-by-step protocols for kinetic and thermodynamic solubility profiling, as well as forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers with the necessary framework to generate a robust and reliable dataset essential for advancing a compound through the drug development pipeline.

Introduction and Molecular Overview

This compound is a small organic molecule featuring a unique combination of functional groups that are significant in medicinal chemistry.[1] The tetrazole ring is often employed as a metabolically stable bioisostere for a carboxylic acid, offering similar acidic properties (pKa) while potentially improving pharmacokinetic profiles.[2][3] The aniline substructure is a common pharmacophore, though it can be susceptible to metabolic oxidation.[4] The aryl ether linkage connects these two key moieties.

A thorough understanding of this compound's solubility and stability is critical. Poor solubility can hinder biological assays, lead to inadequate absorption, and create significant formulation challenges.[5][6] Likewise, chemical instability can lead to loss of potency, formation of potentially toxic degradants, and a shortened product shelf-life.[7][8] This guide provides the experimental logic and detailed protocols to proactively assess these critical attributes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇N₅O | [1] |

| Molecular Weight | 177.16 g/mol | |

| Appearance | Solid | |

| Predicted XlogP | 0.7 | [1] |

| Key Functional Groups | 1H-Tetrazole (acidic), Aniline (basic), Aryl Ether | N/A |

Aqueous Solubility Profiling

The solubility of an ionizable compound is not a single value but a profile that depends on the pH of the medium.[5][9] Both the acidic tetrazole (NH proton) and the basic aniline (amino group) will exist in different ionization states across the physiological pH range, drastically affecting solubility.[10][11][12] It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (e.g., DMSO), precipitates in an aqueous buffer. It is a high-throughput measurement often used in early discovery to flag potential issues.[13][14][15]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a solvent. It is a lower-throughput, more resource-intensive measurement, but considered the "gold standard" for pre-formulation and late-stage development.[13][15][16]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[17] It involves equilibrating an excess of the solid compound with the solvent until saturation is reached.

Methodology:

-

Preparation of Buffers: Prepare a series of biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Compound Addition: Add an excess amount of solid this compound (e.g., 2 mg) to a known volume (e.g., 1 mL) of each buffer in a glass vial. A visible excess of solid must remain at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[18][19] Create a standard curve using known concentrations of the compound to ensure accurate measurement.

-

Data Reporting: Report the solubility in µg/mL and µM for each pH value.

Predicted pH-Solubility Profile

The overall solubility is a sum of the intrinsic solubility of the neutral species and the solubility of the ionized species. The Henderson-Hasselbalch equation can predict this behavior.[10][11][12] Given the acidic tetrazole and basic aniline, this compound will have a complex, "U-shaped" solubility profile, being more soluble at low and high pH values and least soluble near its isoelectric point.

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Studies

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Class A glassware

-

Calibrated HPLC system with UV/PDA detector

-

Photostability chamber

General Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

Stress Samples: For each condition, dilute the stock solution with the stressor to a final concentration (e.g., 100 µg/mL).

-

Control Sample: Prepare a control sample by diluting the stock solution with the reaction solvent (e.g., water) and storing it at ambient temperature, protected from light.

-

Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by a stability-indicating HPLC method.

Specific Conditions:

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature (base hydrolysis is often faster).

-

Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature, protected from light. [20]* Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. [21][22][23][24]A control sample should be wrapped in aluminum foil.

-

Thermal Degradation: Store the solid compound and a solution in an oven at 60°C.

Predicted Degradation Pathways

Based on the structure, several degradation pathways are plausible:

-

Hydrolysis of the Ether Linkage: Both acid and base catalysis could cleave the C-O ether bond, yielding 4-aminophenol and 5-hydroxy-1H-tetrazole. This is often a primary degradation route for aryl ethers. [25][26][27]2. Oxidation of the Aniline Moiety: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored dimeric or polymeric impurities.

-

Tetrazole Ring Opening: While generally stable, the tetrazole ring can degrade under harsh conditions, though this is less common than ether hydrolysis. [28] Table 2: Summary of Forced Degradation Conditions and Potential Products

| Stress Condition | Typical Reagent | Potential Degradation Products | Primary Mechanism |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 4-Aminophenol, 5-Hydroxy-1H-tetrazole | Ether Cleavage |

| Base Hydrolysis | 0.1 M NaOH, RT | 4-Aminophenol, 5-Hydroxy-1H-tetrazole | Ether Cleavage |

| Oxidation | 3% H₂O₂, RT | Oxidized aniline species (e.g., nitroso, nitro, dimers) | Amine Oxidation |

| Photolysis | ICH Q1B Light | Various photoproducts, potentially colored | Photochemical Reaction |

| Thermal | 60°C | Dependent on medium (solid vs. solution) | Thermal Decomposition |

Conclusion and Strategic Recommendations

A comprehensive analysis of the solubility and stability of this compound is an indispensable step in its evaluation as a potential drug candidate. The protocols outlined in this guide provide a robust framework for generating the necessary data.

Key Anticipated Findings and Recommendations:

-

Solubility: The compound will likely exhibit poor aqueous solubility at neutral pH. The pH-solubility profile will be critical for selecting appropriate conditions for in vitro assays and for guiding formulation development. Strategies such as salt formation (targeting the basic aniline) or amorphous solid dispersions may be required to improve oral bioavailability.

-

Stability: The aryl ether linkage is a probable site of hydrolytic instability. The rate of degradation under acidic and basic conditions will determine if the compound is suitable for oral administration and define necessary storage conditions. The aniline moiety's susceptibility to oxidation suggests that an antioxidant may be required in liquid formulations and that manufacturing should be conducted under an inert atmosphere.

By systematically executing these studies, researchers can build a comprehensive data package that de-risks the compound, informs formulation strategies, and satisfies regulatory expectations, thereby paving the way for successful progression into later stages of drug development.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.

- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). Molecular Pharmaceutics.

- ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Forced Degrad

- A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. (2010). Journal of Pharmaceutical Sciences.

- Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.). PharmTech.

- Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd.

- Forced Degradation Testing in Pharma. (2025).

- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed.

- Biological Potentials of Substituted Tetrazole Compounds. (n.d.). Pharmaceutical Methods.

- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (n.d.). Semantic Scholar.

- Study of pH-dependent drugs solubility in w

- Ph and solubility profile. (n.d.). Slideshare.

- Solubility Toolbox for Successful Design of Drug Candid

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Al-Nahrain Journal of Science.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.

- This compound DiscoveryCPR 467226-44-4. (n.d.). Sigma-Aldrich.

- Physiochemical and energetic properties of energetic compounds based on the tetrazole framework in a. (n.d.).

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. 2ax. Therapeutic Solubility Assay. (n.d.). Evotec.

- Photoredox and Vanadate Cocatalyzed Hydrolysis of Aryl Ethers at Ambient Temperature. (2023).

- Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide. (n.d.). Benchchem.

- Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central.

- This compound (C7H7N5O). (n.d.). PubChemLite.

- Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase. (2014).

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).

- Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.

- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. (2023). JETIR.

- Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. (2025).

- Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2025).

- Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science.

- Aniline replacement in drug-like compounds. (2024). Cresset Group.

- Solubility experiments of aniline tetramer in different solvents. (n.d.).

- Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. (2025). NIH.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PubMed Central.

- The Mechanism of Hydrolysis of Aryl Ether Derivatives of3‐Hydroxymethyltriazenes. (n.d.).

- 4-(1H-Tetrazol-5-yl)-1H-indole. (n.d.). PubMed Central.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry.

- 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (n.d.). MDPI.

- Drug solubility: why testing early m

- Sigma Aldrich this compound 250 mg. (n.d.). Fisher Scientific.

- 4-(1H-Tetrazol-5-yl)aniline. (n.d.). Crescent Chemical Company.

- 4-(1H-Tetrazol-5-yl)aniline | CAS 46047-18-1. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. PubChemLite - this compound (C7H7N5O) [pubchemlite.lcsb.uni.lu]

- 2. phmethods.net [phmethods.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cresset-group.com [cresset-group.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Ph and solubility profile | PPTX [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). | Semantic Scholar [semanticscholar.org]

- 13. enamine.net [enamine.net]

- 14. inventivapharma.com [inventivapharma.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. evotec.com [evotec.com]

- 17. benchchem.com [benchchem.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. ijtsrd.com [ijtsrd.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. database.ich.org [database.ich.org]

- 22. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. portal.fis.tum.de [portal.fis.tum.de]

- 27. pubs.acs.org [pubs.acs.org]

- 28. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

A Technical Guide to the Theoretical and Computational Analysis of 4-(1H-Tetrazol-5-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Tetrazol-5-yloxy)aniline is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to the established role of the tetrazole moiety as a bioisostere for carboxylic acids and the versatile aniline scaffold. A profound understanding of its three-dimensional structure, electronic properties, and interaction potential is paramount for its rational application in drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the physicochemical characteristics of this molecule. It details the application of Density Functional Theory (DFT) for structural optimization and electronic property prediction, Quantum Theory of Atoms in Molecules (QTAIM) for analyzing chemical bonds and non-covalent interactions, and molecular docking to explore its potential as a targeted therapeutic agent. This document serves as a roadmap for researchers, offering both the theoretical underpinnings and practical protocols for a robust computational investigation.

Introduction: The Rationale for Computational Scrutiny

The confluence of the aniline and tetrazole rings in this compound creates a molecule with a rich electronic landscape and diverse potential for intermolecular interactions. The tetrazole group, in particular, is a key pharmacophore in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding and electrostatic interactions. Computational chemistry provides an indispensable toolkit for dissecting the molecule's properties at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[1]

By employing a suite of computational techniques, we can:

-

Determine the most stable three-dimensional conformation.

-

Map the distribution of electrons to predict sites of reactivity.[2][3]

-

Quantify the molecule's ability to donate or accept electrons.[4]

-

Simulate its binding affinity with biological targets like proteins.[5]

-

Analyze the nature of intramolecular and intermolecular forces that govern its structure and interactions.[6]

This guide is structured to walk the reader through a logical workflow, from initial structure preparation to advanced interaction analysis, emphasizing the causality behind methodological choices.

Foundational Analysis: Geometry Optimization and Electronic Structure

The first and most critical step in any computational study is to determine the molecule's most stable geometry. Density Functional Theory (DFT) is the workhorse for this task, providing a favorable balance between accuracy and computational cost.[1]

The "Why": Selecting the Right Theoretical Framework

The choice of a functional and basis set is a critical decision that dictates the quality of the results.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely-used and well-validated choice for organic molecules.[7][8] It incorporates aspects of both Hartree-Fock theory and DFT, providing a robust description of electron correlation effects.

-

Basis Set (6-311++G(d,p)): This Pople-style basis set offers a high degree of flexibility. The "6-311" indicates a triple-zeta quality for valence electrons, providing a more accurate description. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for describing lone pairs and non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape and better describe chemical bonds.[9][10]

Protocol: Geometry Optimization and Vibrational Analysis

This protocol ensures that the calculated structure represents a true energy minimum on the potential energy surface.

Software: Gaussian 16, or similar quantum chemistry package.

Step-by-Step Methodology:

-

Input Structure: Build the 3D structure of this compound using a molecular editor like GaussView or Avogadro.

-

Calculation Setup:

-

Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

-

-

Execution: Run the calculation.

-

Validation:

-

Convergence: Ensure the optimization has converged by checking the log file for "Optimization completed."

-

Imaginary Frequencies: Verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a minimum.

-

Delving Deeper: Analysis of Molecular Properties

Once a validated structure is obtained, a wealth of information can be extracted from the wavefunction.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[11]

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.[4]

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.[12]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[4][13]

| Parameter | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| ΔE (Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and stability.[14] |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[3] It is invaluable for predicting how a molecule will interact with other molecules, such as a receptor binding site.[2][15]

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen and oxygen atoms in our molecule). These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically associated with hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.

MEP analysis is fundamental for understanding drug-receptor recognition, as electrostatic complementarity is a key driver of binding affinity.[15][16]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals from the DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure.[17][18] Its primary utility is in quantifying delocalization effects through second-order perturbation theory.[19][20]

The analysis calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled "donor" NBO (a bond or lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). A large E(2) value indicates a strong electronic interaction, contributing to the molecule's overall stability.[19]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful method for analyzing the electron density (ρ) itself to define atomic boundaries and characterize chemical bonds and other interactions.[6] The analysis focuses on critical points in the electron density. A Bond Critical Point (BCP) located between two atoms indicates an interaction. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction (covalent vs. non-covalent).[21]

Predicting Reactivity and Interaction Potential

Fukui Functions: Pinpointing Reactive Sites

While MEP provides a qualitative picture of reactivity, Fukui functions offer a quantitative measure.[22] Derived from conceptual DFT, the Fukui function, f(r), describes how the electron density at a specific point changes with the addition or removal of an electron.[23] Condensed Fukui functions simplify this by assigning a value to each atom in the molecule.[24][25]

-

f+: Indicates the propensity for nucleophilic attack (electron acceptance). A high value on an atom suggests it is a strong electrophilic site.

-

f-: Indicates the propensity for electrophilic attack (electron donation). A high value on an atom suggests it is a strong nucleophilic site.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a visualization technique that identifies and characterizes non-covalent interactions, such as hydrogen bonds and van der Waals forces, based on the electron density and its reduced density gradient (RDG).[6][26] It generates 3D isosurfaces that highlight regions of interaction. The surfaces are color-coded to distinguish between:

-

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

-

Green: Weak, van der Waals interactions.

-

Red: Steric repulsion.

This analysis is complementary to QTAIM and is particularly useful for visualizing the weak interactions that are critical for molecular conformation and ligand-receptor binding.[27][28]

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like our tetrazole) when bound to a second (a receptor, typically a protein).[5][29] This simulation is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.[30]

The "Why": Choosing the Right Docking Tool

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[30] It uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and an efficient optimization algorithm to explore various binding poses.

Protocol: Molecular Docking with AutoDock Vina

Software: PyMOL, AutoDock Tools (ADT), AutoDock Vina.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

In ADT, define the rotatable bonds and save the ligand in PDBQT format.[5]

-

-

Grid Box Definition:

-

Using ADT, define a 3D grid box that encompasses the active site of the receptor. The size and center of this box define the search space for the docking simulation.[29]

-

-

Configuration and Execution:

-

Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

-

Run the Vina executable from the command line, referencing the configuration file.

-

-

Analysis of Results:

-

Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores.

-

Visualize the top-ranked pose in complex with the receptor using a program like PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts). A lower binding energy score indicates a more stable protein-ligand complex.[29]

-

Visualizing Computational Workflows

Understanding the logical flow of a computational study is crucial for planning and execution.

Caption: A standard workflow for the computational analysis of a small molecule.

Caption: A conceptual workflow for a molecular docking experiment using AutoDock Vina.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a powerful, multi-faceted approach to characterizing this compound. By systematically applying DFT, QTAIM, NBO, and molecular docking, researchers can build a comprehensive model of the molecule's structural, electronic, and interactive properties. This knowledge is not merely academic; it provides actionable intelligence for medicinal chemists and drug development professionals, enabling the rational design of more potent and selective therapeutic agents. The integration of these computational tools into the research pipeline is essential for accelerating the discovery of novel medicines.

References

-

CD ComputaBio. Molecular Electrostatic Potential (MEP) Calculation Service. Available from: [Link]

-

Karmakar, R. (2024). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. Available from: [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Available from: [Link]

-

(2025). Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis. Available from: [Link]

-

(2021). How reactivity of a organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange. Available from: [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors. Available from: [Link]

-

Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]

-

University of Pretoria. (n.d.). Evaluating common QTAIM and NCI interpretations of the electron density concentration through IQA interaction energies and 1D cr. Available from: [Link]

-

(n.d.). Molecular Electrostatic Potential (MEP). Available from: [Link]

-

BioInfoQuant. (2024). Mastering Molecular Docking with AutoDock Vina. Available from: [Link]

-

The Journal of Chemical Physics. (2007). Revisiting the calculation of condensed Fukui functions using the quantum theory of atoms in molecules. AIP Publishing. Available from: [Link]

-

(n.d.). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available from: [Link]

-

ACS Publications. (n.d.). Revealing the Role of Noncovalent Interactions on the Conformation of the Methyl Group in Tricyclic Orthoamide. The Journal of Organic Chemistry. Available from: [Link]

-

SCM. (n.d.). Fukui Function — GUI 2025.1 documentation. Available from: [Link]

-

ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds. Available from: [Link]

-

Wikipedia. (n.d.). Fukui function. Available from: [Link]

-

Barroso, J. (2010). How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. Available from: [Link]

-

(n.d.). Conflicting findings in pyrrolo[1,2-d]tetrazoles: a computational study. Available from: [Link]

-

ResearchGate. (n.d.). HOMO, LUMO energies and chemical reactivity properties for... Available from: [Link]

-

ResearchGate. (n.d.). Computational studies on tetrazole derivatives as potential high energy materials. Available from: [Link]

-

(n.d.). Natural Bond Orbital (NBO) Analysis. Available from: [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Vina. Available from: [Link]

-

Novoa, J. (2017). Beyond QTAIM: NCI Indexes as a Tool to Reveal Intermolecular Bonds in Molecular Aggregates. The Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. (2013). What is NBO (Natural Bond Orbital) analysis for molecules?. Available from: [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of computational chemistry, 31(2), 455–461. Available from: [Link]

-

ResearchGate. (2019). How to quantify total non-covalent interactions in a transition state?. Available from: [Link]

-

Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. Available from: [Link]

-

PubMed. (n.d.). Non-covalent interactions - QTAIM and NBO analysis. Available from: [Link]

-

ACS Publications. (n.d.). Application of Natural Bond Orbital Analysis to Delocalization and Aromaticity in C-Substituted Tetrazoles. The Journal of Organic Chemistry. Available from: [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Available from: [Link]

-

JOCPR. (n.d.). DFT calculations for corrosion inhibition of copper by tetrazole derivatives. Available from: [Link]

-

Oriental Journal of Chemistry. (n.d.). Study of the Stability and Chemical Reactivity of a Series of Tetrazole Pyrimidine Hybrids by the Density Functional Theory Method (DFT). Available from: [Link]

-

Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available from: [Link]

-

ORNL. (n.d.). Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. Available from: [Link]

-

Grimme, S., & Brandenburg, J. G. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202205735. Available from: [Link]

-

PubChem. (n.d.). This compound (C7H7N5O). Available from: [Link]

-

ResearchGate. (2015). DFT, QTAIM, and NBO Study of Adsorption of Rare Gases into and on the Surface of Sulfur-Doped, Single-Wall Carbon Nanotubes. Available from: [Link]

-

(n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

-

MDPI. (n.d.). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Available from: [Link]

-

YouTube. (2025). What Is DFT In Computational Chemistry?. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 3. MEP [cup.uni-muenchen.de]

- 4. irjweb.com [irjweb.com]

- 5. kapsid.com [kapsid.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. jocpr.com [jocpr.com]

- 8. Study of the Stability and Chemical Reactivity of a Series of Tetrazole Pyrimidine Hybrids by the Density Functional Theory Method (DFT) – Oriental Journal of Chemistry [orientjchem.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. NBO [cup.uni-muenchen.de]

- 18. q-chem.com [q-chem.com]

- 19. echemi.com [echemi.com]

- 20. researchgate.net [researchgate.net]

- 21. Non-covalent interactions - QTAIM and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fukui function - Wikipedia [en.wikipedia.org]

- 23. Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis | HackerNoon [hackernoon.com]

- 24. pubs.aip.org [pubs.aip.org]

- 25. scm.com [scm.com]

- 26. books.rsc.org [books.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. blog.bioinfoquant.com [blog.bioinfoquant.com]

- 30. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1H-Tetrazol-5-yloxy)aniline: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-Tetrazol-5-yloxy)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the historical context of tetrazole chemistry, outlines the plausible synthetic pathways for its preparation, details its physicochemical properties, and explores its potential applications in drug discovery. This document serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel tetrazole-containing compounds.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a critical pharmacophore in modern drug design. First discovered in 1885 by Swedish chemist J. A. Bladin, tetrazoles have emerged as versatile bioisosteres of the carboxylic acid group.[1] This bioisosteric relationship is attributed to their similar pKa values and planar structures, allowing them to engage in comparable biological interactions with target receptors while often improving metabolic stability and cell membrane permeability.[2][3] The unique electronic properties and metabolic robustness of the tetrazole ring have led to its incorporation into a wide array of approved pharmaceuticals with diverse therapeutic applications, including antihypertensive, antiviral, antibacterial, and anticancer agents.[2][3]

This compound represents a strategic scaffold in medicinal chemistry, combining the advantageous properties of the tetrazole ring with the synthetic versatility of the aniline moiety. The aniline component provides a reactive handle for further molecular elaboration, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

A Plausible Pathway to Discovery: The Synthesis of this compound

Step 1: Synthesis of the Aryl Cyanate Intermediate

The initial step involves the conversion of 4-aminophenol to 4-aminophenyl cyanate. This transformation can be achieved through the reaction of 4-aminophenol with a cyanating agent, such as cyanogen bromide (CNBr), in the presence of a base.[4] Cyanogen bromide acts as an electrophilic cyanide source, reacting with the hydroxyl group of the phenol.[4]

Step 2: [3+2] Cycloaddition to Form the Tetrazole Ring

The second and final step is the formation of the tetrazole ring via a [3+2] cycloaddition reaction. The 4-aminophenyl cyanate intermediate reacts with an azide source, typically sodium azide (NaN₃), to yield this compound.[3] This reaction is a classic example of "click chemistry," known for its high efficiency and selectivity.[5] The use of catalysts such as silica sulfuric acid can enhance the reaction rate and yield.[6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 467226-44-4 | [2] |

| Molecular Formula | C₇H₇N₅O | [2] |

| Molecular Weight | 177.16 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES | Nc1ccc(OC2=NN=NN2)cc1 | [2] |

| InChI | 1S/C7H7N5O/c8-5-1-3-6(4-2-5)13-7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | [2] |

Spectroscopic Data (Predicted and Representative)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~3.7 | s | -NH₂ |

| ~6.6-6.8 | m | Aromatic C-H | |

| ~6.9-7.3 | m | Aromatic C-H | |

| ¹³C NMR | ~115 | Aromatic C-H | |

| ~118 | Aromatic C-H | ||

| ~129 | Aromatic C-H | ||

| ~146 | Aromatic C-NH₂ |

Note: The chemical shifts for the tetrazole ring protons and carbons would also be present in the full spectra.

Experimental Protocols

The following is a detailed, step-by-step methodology for the plausible synthesis of this compound. Caution: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4-Aminophenyl Cyanate

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetone or acetonitrile).

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), dropwise to the cooled solution while stirring.

-

Cyanogen Bromide Addition: Dissolve cyanogen bromide (1 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Filter the reaction mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

-

Dissolution: Dissolve the purified 4-aminophenyl cyanate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Azide Addition: Add sodium azide (1.5 equivalents) to the solution.

-

Catalyst Addition (Optional): Add a catalyst, such as silica sulfuric acid or zinc chloride, to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, its structural features suggest several promising avenues for investigation in drug discovery.

-

Kinase Inhibitors: The aniline moiety can serve as a key hydrogen bond donor/acceptor in the hinge region of various protein kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases.

-

Antimicrobial Agents: The tetrazole ring is a known pharmacophore in various antimicrobial agents. Derivatives of this compound could be synthesized and screened for antibacterial and antifungal activities.

-

GPCR Ligands: The overall structure could be modified to target G-protein coupled receptors, a large family of drug targets involved in a wide range of physiological processes.

Conclusion

This compound is a molecule with significant untapped potential in the field of medicinal chemistry. Its straightforward, plausible synthesis from readily available starting materials, combined with the proven utility of the tetrazole and aniline moieties in drug design, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and properties, intended to empower researchers to explore its full potential in their drug discovery endeavors.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

-

Flash preparation of carbenoids: A different performance of cyanogen bromide. (n.d.). Retrieved from [Link]

-

4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). Molecules, 29(19), 4484. MDPI. Retrieved from [Link]

-

Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. (2013). The Journal of Organic Chemistry, 78(15), 7412-7423. ACS Publications. Retrieved from [Link]

-